Tert-butyl 4-(3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
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Description
Tert-butyl 4-(3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H32BN3O4 and its molecular weight is 413.3 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 4-(3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C20H26BNO4
The presence of the dioxaborolane moiety is significant as it often enhances biological activity through various mechanisms, including modulation of enzyme activity and interaction with biological targets.
Research indicates that compounds containing cyano and dioxaborolane groups exhibit diverse biological activities. The cyano group can participate in nucleophilic attacks, while the dioxaborolane can act as a boron-based Lewis acid, facilitating interactions with biomolecules.
Anticancer Activity
Recent studies have shown that similar compounds exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines. For example:
Antimicrobial Activity
Compounds similar to this piperazine derivative have shown activity against multidrug-resistant bacteria:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species .
Data Table: Biological Activity Overview
Study on Anticancer Efficacy
In a notable study involving a structurally similar compound to this compound:
- The compound was administered in a BALB/c nude mouse model inoculated with MDA-MB-231 cells.
- Results indicated significant inhibition of lung metastasis compared to known treatments like TAE226 .
Pharmacokinetics
Pharmacokinetic studies on related compounds showed moderate exposure and slow elimination rates. For instance:
Properties
IUPAC Name |
tert-butyl 4-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32BN3O4/c1-20(2,3)28-19(27)26-10-8-25(9-11-26)18-13-16(15-24)12-17(14-18)23-29-21(4,5)22(6,7)30-23/h12-14H,8-11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKOXCOUYUJHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCN(CC3)C(=O)OC(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32BN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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